molecular formula C7H8Br3N B3056636 2,6-Bis(bromomethyl)pyridine hydrobromide CAS No. 73004-40-7

2,6-Bis(bromomethyl)pyridine hydrobromide

Cat. No.: B3056636
CAS No.: 73004-40-7
M. Wt: 345.86 g/mol
InChI Key: LYALJOYSDWMTOQ-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, where two bromomethyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in various organic synthesis reactions and is often used as a building block in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(bromomethyl)pyridine hydrobromide is unique due to its dual bromomethyl groups, which provide enhanced reactivity compared to its mono-substituted or non-halogenated counterparts. This increased reactivity makes it particularly useful in multi-step organic synthesis and the preparation of complex molecules .

Properties

IUPAC Name

2,6-bis(bromomethyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYALJOYSDWMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CBr)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579246
Record name 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73004-40-7
Record name 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,6-Bis(bromomethyl)pyridine hydrobromide

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